2-Hydroxy-1-methyl-1-phenylguanidine 2-Hydroxy-1-methyl-1-phenylguanidine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17798588
InChI: InChI=1S/C8H11N3O/c1-11(8(9)10-12)7-5-3-2-4-6-7/h2-6,12H,1H3,(H2,9,10)
SMILES:
Molecular Formula: C8H11N3O
Molecular Weight: 165.19 g/mol

2-Hydroxy-1-methyl-1-phenylguanidine

CAS No.:

Cat. No.: VC17798588

Molecular Formula: C8H11N3O

Molecular Weight: 165.19 g/mol

* For research use only. Not for human or veterinary use.

2-Hydroxy-1-methyl-1-phenylguanidine -

Specification

Molecular Formula C8H11N3O
Molecular Weight 165.19 g/mol
IUPAC Name 2-hydroxy-1-methyl-1-phenylguanidine
Standard InChI InChI=1S/C8H11N3O/c1-11(8(9)10-12)7-5-3-2-4-6-7/h2-6,12H,1H3,(H2,9,10)
Standard InChI Key SXKFILUUFNWYCE-UHFFFAOYSA-N
Isomeric SMILES CN(C1=CC=CC=C1)/C(=N/O)/N
Canonical SMILES CN(C1=CC=CC=C1)C(=NO)N

Introduction

Chemical Identity and Structural Analysis

Molecular Structure

The compound features a guanidine core (N=C(N)–NH–) modified with:

  • A phenyl group at the N1 position.

  • A methyl group at the N1 position.

  • A hydroxyl group at the C2 position.

The SMILES notation is CC1=CC=CC=C1N(C)/C(=N/O)/N, confirming the substitution pattern .

Table 1: Key Structural Properties

PropertyValueSource
Molecular FormulaC₉H₁₃N₃O
Molecular Weight179.22 g/mol
Topological Polar Surface Area (TPSA)125.27 Ų
LogP (Partition Coefficient)0.64

Synthesis and Physicochemical Properties

Synthetic Routes

While no direct synthesis of 2-hydroxy-1-methyl-1-phenylguanidine is documented, analogous guanidines are synthesized via:

  • Reaction of substituted anilines with cyanamides under acidic conditions .

  • Microwave-assisted cyclization for improved yield and purity .

Example pathway for a related compound (1-ethyl-2-hydroxy-1-phenylguanidine):

  • Condensation of 2-hydroxyaniline with ethyl cyanamide.

  • Purification via column chromatography (MeOH/DCM) .

Physicochemical Characteristics

  • Solubility: Moderate in polar solvents (e.g., methanol, DMSO) due to hydrogen-bonding capacity .

  • Stability: Sensitive to moisture; requires storage at 2–8°C under inert gas .

Biological Activity and Mechanisms

Enzyme Inhibition

Guanidine derivatives exhibit arginine-mimetic behavior, enabling interaction with serine proteases:

  • uPA Inhibition: (4-Aminomethyl)phenylguanidine analogs bind the S1 pocket of uPA, blocking tumor metastasis .

  • Rac1 GTPase Inhibition: Phenylguanidine derivatives disrupt Rac1-GEF interactions, suppressing cancer cell migration .

Table 2: Comparative Bioactivity of Guanidine Analogs

CompoundTargetIC₅₀ (nM)Source
N-(3,5-Dimethylphenyl)guanidineRac1 GTPase120
WX-293T (uPA inhibitor)uPA342

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